2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide
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Overview
Description
2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide is a complex organic compound with a molecular formula of C20H17BrN4O2S and a molecular weight of 457.35 g/mol . This compound features a benzofuran ring, a triazole ring, and a bromophenyl group, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide involves multiple steps, typically starting with the preparation of the benzofuran and triazole intermediates. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3). The final step involves the coupling of the triazole intermediate with the bromophenyl acetamide under controlled temperature and pH conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzofuran and triazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar compounds include:
- 2-{[5-(5-Bromo-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide
- 2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Compared to these compounds, 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide is unique due to its specific substitution pattern and the presence of the bromophenyl group, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C20H17BrN4O2S |
---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
2-[[5-(1-benzofuran-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide |
InChI |
InChI=1S/C20H17BrN4O2S/c1-2-25-19(17-10-13-6-3-4-9-16(13)27-17)23-24-20(25)28-12-18(26)22-15-8-5-7-14(21)11-15/h3-11H,2,12H2,1H3,(H,22,26) |
InChI Key |
UQBPXCSOHXMANB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Br)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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